2-(Cyclooct-2-yn-1-yloxy)acetic acid
Description
2-(Cyclooct-2-yn-1-yloxy)acetic acid is a strained cycloalkyne derivative featuring a cyclooctyne ring fused to an acetic acid moiety via an ether linkage. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol. The compound’s key structural hallmark is the eight-membered cyclooctyne ring, which introduces significant ring strain, enhancing its reactivity in copper-free click chemistry (SPAAC reactions) with azides . This bioorthogonal reactivity enables applications in bioconjugation, drug delivery, and biomolecular labeling without interfering with biological systems . The compound is commercially available from research suppliers like Xi’an Ruixi Biological and Xi’an Qiyue Biological for scientific use .
Properties
IUPAC Name |
2-cyclooct-2-yn-1-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-10(12)8-13-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIAKSQMOGTDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclooct-2-yn-1-yloxy)acetic acid is a compound with a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol. It features a cyclooctyne moiety, which contributes to its unique reactivity profile, making it of interest in organic synthesis and potential biological applications. Despite limited direct studies on its biological activity, its structural characteristics suggest promising pharmacological properties.
The compound appears as a white to light yellow solid with a density of approximately 1.13 g/cm³ and a boiling point around 355.9 °C. The InChI Key for this compound is QUIAKSQMOGTDQJ-UHFFFAOYSA-N, which aids in its identification in chemical databases.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, compounds with similar structures have been explored for various pharmacological effects. The following table compares this compound with structurally related compounds that have documented biological activities:
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| 3-Carboxymethoxynaphthalen-2-yloxy acetic acid | Naphthalene derivative with carboxylic group | Exhibits anti-inflammatory and analgesic properties. |
| Quinolin-8-yloxy acetic acid | Contains a quinoline moiety | Known as a chiral solvating agent; potential antitumor activity. |
| Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate | Fluorinated variant of cyclooctyne derivative | Utilized in antibody-drug conjugates for targeted therapy. |
The structural characteristics of these compounds suggest that this compound may also exhibit relevant biological activities, particularly in the realm of drug development.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, often involving cycloaddition reactions that leverage the unique reactivity of the cyclooctyne moiety. This compound's potential applications include:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Cyclooctyne Derivatives
- 1-Fluorocyclooct-2-ynecarboxylic Acid (C₉H₁₁FO₂):
A fluorinated analog of the target compound, this derivative replaces the ether-linked acetic acid with a carboxylic acid group. The fluorine substituent may modulate electronic properties and reactivity, though specific data on its SPAAC efficiency are unavailable. It serves as a precursor in synthetic routes for bioorthogonal probes .
Cycloalkenyl and Cycloalkyl Acetic Acids
- 2-(Cyclohexen-1-yl)acetic Acid (C₈H₁₂O₂; MW 140.18 g/mol):
This compound features a six-membered cyclohexene ring, reducing ring strain compared to cyclooctyne. The lower strain diminishes reactivity in click chemistry, limiting its utility in bioorthogonal applications. It is used in materials science and organic synthesis . - 2-(Cyclopenten-1-yl)acetic Acid (C₇H₁₀O₂; MW 126.15 g/mol):
With a five-membered cyclopentene ring, this analog exhibits even lower strain and reactivity. Its applications are primarily in polymer chemistry and small-molecule synthesis . - 2-(Cyclohexyloxy)acetic Acid (C₈H₁₄O₃; MW 158.20 g/mol): This derivative replaces the strained alkyne with a non-strained cyclohexyl ether group. The absence of ring strain eliminates click reactivity, shifting its use to surfactants or intermediates in organic synthesis .
Phenoxyacetic Acid Derivatives
- 2-(2,4-Dichlorophenoxy)acetic Acid (C₈H₆Cl₂O₃; MW 221.04 g/mol): A herbicidal compound, this derivative lacks a cycloalkyne but shares the acetic acid moiety. Its chlorine substituents enhance lipophilicity and herbicidal activity, contrasting sharply with the target compound’s bioorthogonal applications .
Functionalized Cycloalkyl Acetic Acids
- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (C₁₀H₁₇NO₃; MW 199.25 g/mol): This compound incorporates an amino-oxoethyl group on the cyclohexane ring, enabling biochemical studies of protein interactions. Its lack of strained alkyne limits click chemistry utility .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity (SPAAC) | Applications |
|---|---|---|---|---|---|
| 2-(Cyclooct-2-yn-1-yloxy)acetic acid | C₁₀H₁₄O₃ | 182.22 | Strained alkyne, acetic acid | High | Bioconjugation, drug delivery |
| 1-Fluorocyclooct-2-ynecarboxylic acid | C₉H₁₁FO₂ | 170.18 | Strained alkyne, carboxylic acid | Moderate (inferred) | Synthetic precursor |
| 2-(Cyclohexen-1-yl)acetic acid | C₈H₁₂O₂ | 140.18 | Cyclohexene, acetic acid | None | Materials science |
| 2-(2,4-Dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | 221.04 | Phenol, chlorine, acetic acid | None | Herbicides |
Key Findings:
Reactivity: The target compound’s strained cyclooctyne enables rapid, copper-free reactions with azides (second-order rate constants ~0.1–1 M⁻¹s⁻¹), outperforming non-strained analogs like cyclohexyloxy acetic acid .
Stability: Cyclooctyne derivatives exhibit moderate stability in aqueous buffers, whereas phenoxyacetic acids are highly stable but lack bioorthogonal utility .
Applications: Strained alkynes dominate biomedical research, while non-strained variants are relegated to industrial or agrochemical roles .
Preparation Methods
Synthesis of Cyclooctyne Intermediate
The key intermediate, cyclooct-1-yn-3-glycolic acid, is prepared starting from cycloheptene through a bromination and ring expansion sequence:
- Step 1: Potassium tert-butoxide is stirred in pentane at room temperature, followed by addition of cycloheptene cooled to -10 °C.
- Step 2: Bromoform is added dropwise, producing a pale brown mixture, which is stirred overnight at room temperature.
- Step 3: The reaction mixture is acidified with 2M HCl and extracted with organic solvents to isolate the intermediate methyl 2-bromocyclooct-1-en-3-glycolate.
- Step 4: This intermediate is then subjected to base-mediated reactions and chromatographic purification to yield cyclooct-1-yn-3-glycolic acid as a pale yellow solid with a 65% yield.
Conversion to this compound
- The cyclooctyne intermediate is reacted with appropriate reagents to introduce the oxyacetic acid group.
- For example, the reaction of cyclooct-1-yn-3-glycolic acid with ethyl bromoacetate under basic conditions can form the ether linkage, followed by hydrolysis to yield this compound.
- The crude product is purified by silica gel column chromatography using methanol/dichloromethane gradients to achieve high purity.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Potassium tert-butoxide, pentane, -10 °C | Formation of dibromocyclooctane intermediate | Not specified |
| 2 | Bromoform addition, room temperature overnight | Brominated intermediate | Not specified |
| 3 | Acidification (2M HCl), extraction | Isolation of methyl 2-bromocyclooct-1-en-3-glycolate | 65% |
| 4 | Base-mediated reaction, chromatographic purification | Cyclooct-1-yn-3-glycolic acid (key intermediate) | 65% |
| 5 | Reaction with ethyl bromoacetate, hydrolysis | This compound | Purified solid, yield not explicitly stated |
Purification and Characterization
- Purification is achieved primarily by silica gel column chromatography using low percentages of methanol in dichloromethane.
- Final products are characterized by proton NMR, carbon NMR, and mass spectrometry to confirm structure and purity.
- Typical NMR signals for the cyclooctyne ring protons appear between 1.3-2.3 ppm, with the ether-linked methylene protons around 4.3-4.6 ppm.
Alternative Synthetic Approaches and Considerations
- The cyclooctyne moiety can also be introduced via ring-closing alkyne metathesis or by other cyclization strategies, but the bromination and base-mediated ring expansion method remains the most commonly reported for this compound.
- The use of protecting groups and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed to facilitate esterification or amide bond formation when synthesizing derivatives.
- The copper-free click reactivity of the cyclooctyne ring makes this compound valuable for bioconjugation applications, necessitating careful control of reaction conditions to preserve the strained alkyne functionality.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | Cycloheptene |
| Key Reagents | Potassium tert-butoxide, bromoform, HCl, ethyl bromoacetate |
| Reaction Solvents | Pentane, dichloromethane, methanol |
| Temperature Range | -10 °C to room temperature |
| Purification Method | Silica gel column chromatography |
| Typical Yield | ~65% for key intermediate |
| Product Appearance | White to pale yellow solid |
| Characterization Techniques | NMR (1H, 13C), Mass Spectrometry |
Research Findings and Notes
- The preparation method outlined yields this compound with high purity suitable for use in strain-promoted azide-alkyne cycloaddition reactions without copper catalysts, which is critical for biological applications where copper toxicity is a concern.
- Stability studies indicate that the cyclooctyne moiety remains intact under mild conditions, but care must be taken to avoid strong acids or bases that could disrupt the strained alkyne.
- The synthetic route is adaptable for scale-up with proper control of reaction temperatures and purification steps, making it practical for research and industrial applications.
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclooct-2-yn-1-yloxy)acetic acid, and how can structural purity be validated?
The synthesis of strained cycloalkyne derivatives like this compound typically involves coupling reactions between cyclooctyne precursors and activated acetic acid derivatives (e.g., bromoacetate). For example, Knoevenagel condensation or nucleophilic substitution under inert conditions may be employed to link the cyclooctyne moiety to the acetic acid group . Post-synthesis, structural validation requires multi-modal spectroscopic characterization:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid).
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
Q. How does the cycloalkyne ring influence the compound’s reactivity in click chemistry applications?
The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in bioorthogonal chemistry. The ring strain (estimated via computational models like DFT) lowers the activation energy for [3+2] cycloaddition with azides, making it suitable for live-cell labeling. To assess reactivity:
- Perform kinetic studies using model azides (e.g., benzyl azide) under physiological conditions (pH 7.4, 37°C).
- Compare reaction rates with control compounds (e.g., non-strained alkynes) via HPLC or fluorescence quenching assays .
Advanced Research Questions
Q. What strategies resolve contradictions in observed bioactivity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:
- Stereochemical variability : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually.
- Solubility differences : Conduct solubility screens in DMSO/PBS mixtures and correlate with activity trends.
- Off-target effects : Employ proteomics (e.g., affinity pull-down assays) to identify unintended binding partners .
Q. How can computational modeling predict the compound’s stability under varying experimental conditions?
- Molecular Dynamics (MD) simulations : Model the compound in explicit solvent (e.g., water, DMSO) to assess conformational stability and degradation pathways.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclooctyne ring and ester linkages to predict thermal/oxidative stability.
- pKa prediction tools (e.g., MarvinSketch): Estimate ionization states at physiological pH and optimize formulation buffers .
Q. What methodologies enable the study of its interaction with biomolecular targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with purified target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify binding pockets and critical residues .
Methodological Considerations
Q. How to design experiments comparing this compound with structurally similar analogs?
- Structural analogs : Include compounds like 2-(Cyclopenten-1-yl)acetic acid (lower ring strain) and 2-(Cyclohex-2-en-1-yl)acetic acid (larger ring).
- Experimental variables : Test reaction rates, binding affinities, and cytotoxicity in parallel.
- Data normalization : Use internal standards (e.g., TMS for NMR, internal fluorescent dyes for assays) to minimize batch effects .
Q. What analytical techniques are critical for detecting degradation products during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
